molecular formula C20H15ClN2OS2 B2764136 3-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 330201-98-4

3-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B2764136
CAS No.: 330201-98-4
M. Wt: 398.92
InChI Key: SZULACXZCNDBCN-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a benzothiophene core linked to a dimethylphenyl-thiazole group, a structural motif known to impart diverse biological activities . Thiophene and benzothiophene derivatives are extensively investigated as key scaffolds in the development of novel therapeutic agents due to their wide range of potential pharmacological properties . Research into analogous compounds has demonstrated promising activities, including antimicrobial effects against various bacterial and fungal strains , as well as antiviral potential, particularly against flavivirus infections . The specific substitution pattern on this molecule, including the chloro group on the benzothiophene ring and the dimethylphenyl group on the thiazole, is designed to optimize its interaction with biological targets and enhance its physicochemical properties. This compound is intended for research applications only, strictly for use in laboratory settings. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2OS2/c1-11-7-8-12(2)14(9-11)15-10-25-20(22-15)23-19(24)18-17(21)13-5-3-4-6-16(13)26-18/h3-10H,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZULACXZCNDBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s primary target, it’s challenging to describe its mode of action. Based on its chemical structure, it’s plausible that it could interact with proteins or enzymes in the body, potentially altering their function.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its target. Specific information about how environmental factors influence the action of 3-chloro-n-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is currently unknown.

Biological Activity

3-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is a synthetic organic compound notable for its complex structure, which includes a benzothiophene core and a thiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Structural Characteristics

The compound's molecular formula is C20H15ClN2OS2C_{20}H_{15}ClN_{2}OS_{2} with a molecular weight of approximately 398.92 g/mol. Its structure features several functional groups that contribute to its biological activity:

  • Thiazole Ring : Commonly associated with various antibiotics and antifungals.
  • Benzothiophene Core : Known for diverse biological activities.
  • Chloro Group : Enhances chemical reactivity.
  • Carboxamide Functional Group : Increases solubility and potential interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains:

Bacterial Strain Activity Reference
Methicillin-resistant Staphylococcus aureusEffective
Vancomycin-resistant Enterococcus faeciumModerate
Drug-resistant Candida strainsBroad-spectrum activity

The compound's ability to inhibit the growth of resistant strains positions it as a potential candidate for the development of new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines:

Cell Line IC50 (µM) Effectiveness
Caco-2 (colorectal)39.8Significant reduction in viability (p < 0.001)
A549 (lung)31.9Decreased viability (p = 0.0019)
MDA-MB-231 (breast)Not specifiedVariable activity observed

The presence of specific substituents on the thiazole ring was found to enhance anticancer activity, indicating that structural modifications can lead to improved efficacy.

While the precise mechanism of action remains to be fully elucidated, it is hypothesized that the compound interacts with various cellular targets, potentially disrupting key biochemical pathways involved in cell proliferation and survival. The thiazole and benzothiophene moieties may facilitate binding to proteins or enzymes critical for cancer cell growth.

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains :
    • A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus and found it to significantly inhibit bacterial growth, suggesting its potential as a lead compound in antibiotic development.
  • Cytotoxicity in Cancer Research :
    • In vitro testing on Caco-2 cells demonstrated that structural modifications could enhance cytotoxic effects, prompting further investigation into derivative compounds for targeted cancer therapies.

Comparison with Similar Compounds

Structural Analogs in the Benzothiophene Carboxamide Family

SAG (3-Chloro-N-[trans-4-(Methylamino)cyclohexyl]-N-[3-(4-Pyridinyl)benzyl]-1-Benzothiophene-2-Carboxamide)
  • Key Differences: SAG features a bis-alkylated carboxamide group (methylamino-cyclohexyl and pyridinyl-benzyl) instead of the thiazolyl-dimethylphenyl group.
  • Pharmacological Relevance : SAG is a potent SMO agonist, inducing GLI transcription factor activation. The dimethylphenyl group in the target compound may alter binding kinetics or selectivity due to steric bulk .
3-Chloro-N-[4-(1,5-Diphenyl-4,5-Dihydro-1H-Pyrazol-3-yl)Phenyl]-1-Benzothiophene-2-Carboxamide (Compound 6a)
  • Key Differences :
    • The thiazole ring is replaced with a dihydropyrazolyl-phenyl group, introducing conformational rigidity.
    • Synthesized via refluxing with phenylhydrazine in DMF, contrasting with the thiazole-based synthesis routes of the target compound .
  • Implications : The pyrazole core may influence hydrogen-bonding interactions, though biological activity data are unavailable.
3-Chloro-N-{6-Nitro-1,3-Benzothiazol-2-yl}-1-Benzothiophene-2-Carboxamide
  • Key Differences :
    • A nitro-substituted benzothiazole replaces the dimethylphenyl-thiazole group.
    • The nitro group’s electron-withdrawing nature could reduce metabolic stability compared to the dimethylphenyl’s electron-donating properties .

Thiazole-Containing Derivatives with Varied Substituents

2-[4-(Chloromethyl)-1,3-Thiazol-2-yl]-N-(2,5-Dimethylphenyl)Acetamide Hydrochloride
  • Key Differences :
    • Acetamide linker instead of benzothiophene carboxamide.
    • The chloromethyl group on the thiazole may enhance reactivity, enabling further derivatization .
BF14922 (3-Chloro-N-[(2E)-4,6-Difluoro-3-Methyl-2,3-Dihydro-1,3-Benzothiazol-2-ylidene]-1-Benzothiophene-2-Carboxamide)
  • Key Differences :
    • Fluorine substitutions and a dihydrobenzothiazole ring increase polarity and metabolic stability.
    • The dimethylphenyl group’s bulkiness in the target compound may offer improved hydrophobic interactions in target binding .

Substituent Effects on Physicochemical and Pharmacological Properties

Compound Core Structure Key Substituents Notable Properties
Target Compound Benzothiophene carboxamide 3-Cl, 4-(2,5-dimethylphenyl)-thiazole High lipophilicity (logP ~4.2 estimated), potential for enhanced membrane permeation
SAG Benzothiophene carboxamide trans-4-(methylamino)cyclohexyl, 3-(4-pyridinyl)benzyl Potent SMO agonist, moderate solubility due to polar pyridinyl group
3-{(2,5-Dimethylphenyl)[4-(4-Nitrophenyl)-1,3-Thiazol-2-yl]Amino}Propanoic Acid Thiazole-propanoic acid 4-nitrophenyl, dimethylphenyl Nitro group increases acidity (pKa ~3.5), limiting blood-brain barrier penetration
2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide Acetamide 3,4-dichlorophenyl, thiazole Hydrogen-bonding capacity via acetamide NH, antimicrobial potential

Q & A

Q. Basic

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Verify aromatic protons (δ 6.8–8.2 ppm for benzothiophene/thiazole) and methyl groups (δ 2.3–2.6 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the crowded aromatic region .
  • IR spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and C-Cl bond (~550–650 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

How do structural modifications (e.g., substituents on the thiazole or benzothiophene rings) influence biological activity?

Advanced
Structure-Activity Relationship (SAR) Insights :

Substituent Position Impact on Activity Reference
Chlorine (Cl)Benzothiophene C-3Enhances target binding via hydrophobic interactions .
2,5-DimethylphenylThiazole C-4Increases lipophilicity, improving membrane permeability .
Methyl groups (CH₃)Phenyl ringSteric effects may reduce off-target binding .

Q. Methodology :

  • Comparative synthesis : Prepare analogs with varying substituents (e.g., -F, -OCH₃) and test in bioassays .
  • Molecular docking : Use software (AutoDock Vina) to predict binding affinities to targets like MAPK1 .

How can researchers resolve contradictions in biological data (e.g., conflicting IC₅₀ values across studies)?

Advanced
Common Causes & Solutions :

  • Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) .
  • Solubility issues : Use DMSO stock solutions (<0.1% final concentration) to prevent aggregation .
  • Off-target effects : Perform counter-screens against unrelated targets (e.g., kinases, GPCRs) .
    Data Validation :
  • Dose-response curves : Use ≥3 independent replicates with Hill slope analysis.
  • Orthogonal assays : Confirm antiproliferative activity via both MTT and apoptosis assays .

What computational strategies predict the compound’s mechanism of action and target selectivity?

Q. Advanced

Molecular Dynamics (MD) Simulations :

  • Simulate binding to MAPK1 (PDB: 3EQM) over 100 ns to assess stability of hydrogen bonds with Lys52 and Glu76 .

Pharmacophore Modeling :

  • Identify essential features (e.g., hydrophobic Cl, hydrogen-bond acceptor) using Schrödinger Phase .

ADMET Prediction :

  • Tools like SwissADME predict logP (~3.5) and CYP450 inhibition risks .

How should researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties?

Advanced
In Vitro :

  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS .
  • Caco-2 permeability : Assess apical-to-basal transport to predict oral absorption .
    In Vivo :
  • Rodent PK studies : Administer IV/PO doses (5–10 mg/kg) and measure plasma half-life (t₁/₂) and AUC .

What are the best practices for handling and storing this compound to ensure stability?

Q. Basic

  • Storage : –20°C in amber vials under argon to prevent oxidation/hydrolysis .
  • Solubility : Prepare fresh solutions in DMSO; avoid aqueous buffers with pH >8 .
  • Degradation monitoring : Track purity via HPLC every 3 months (C18 column, acetonitrile/water gradient) .

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